molecular formula C8H15NO B13830199 Cyclopropanecarboxamide, 2-methyl-2-(1-methylethyl)-

Cyclopropanecarboxamide, 2-methyl-2-(1-methylethyl)-

Cat. No.: B13830199
M. Wt: 141.21 g/mol
InChI Key: UTQFCVPILHVRLL-UHFFFAOYSA-N
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Description

2-Isopropyl-2-methylcyclopropanecarboxamide is an organic compound that belongs to the class of cyclopropane derivatives. Cyclopropane compounds are known for their unique structural properties, which include a three-membered ring that imparts significant ring strain. This strain makes cyclopropane derivatives highly reactive and interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2-methylcyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of carbenes with alkenes or cycloalkenes. Carbenes can be generated in situ from diazomethane or other carbene precursors . The reaction conditions often involve the use of light, heat, or metal catalysts to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of cyclopropane derivatives, including 2-Isopropyl-2-methylcyclopropanecarboxamide, may involve more scalable methods such as the use of zinc powder in a mixture of t-butyl alcohol and water for cyclisation reactions . These methods are designed to be efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2-methylcyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Isopropyl-2-methylcyclopropanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isopropyl-2-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Isopropyl-2-methylcyclopropanecarboxamide include other cyclopropane derivatives such as:

  • Cyclopropanecarboxamide
  • 2-Methylcyclopropanecarboxamide
  • 2-Isopropylcyclopropanecarboxamide

Uniqueness

What sets 2-Isopropyl-2-methylcyclopropanecarboxamide apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-methyl-2-propan-2-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C8H15NO/c1-5(2)8(3)4-6(8)7(9)10/h5-6H,4H2,1-3H3,(H2,9,10)

InChI Key

UTQFCVPILHVRLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC1C(=O)N)C

Origin of Product

United States

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